molecular formula C25H21NO B13957350 1,1,2-Triphenyl-2-(4-pyridyl)ethanol CAS No. 56501-72-5

1,1,2-Triphenyl-2-(4-pyridyl)ethanol

Cat. No.: B13957350
CAS No.: 56501-72-5
M. Wt: 351.4 g/mol
InChI Key: BHXOMGBMXBUUAW-UHFFFAOYSA-N
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Description

1,1,2-Triphenyl-2-(4-pyridyl)ethanol is an organic compound with the molecular formula C25H21NO It is characterized by the presence of three phenyl groups and a pyridyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2-Triphenyl-2-(4-pyridyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with triphenylmethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1,2-Triphenyl-2-(4-pyridyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl and pyridyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl or pyridyl derivatives.

Scientific Research Applications

1,1,2-Triphenyl-2-(4-pyridyl)ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2-Triphenyl-2-(4-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2-Triphenyl-2-(4-pyridyl)ethanol is unique due to its combination of three phenyl groups and a pyridyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

56501-72-5

Molecular Formula

C25H21NO

Molecular Weight

351.4 g/mol

IUPAC Name

1,1,2-triphenyl-2-pyridin-4-ylethanol

InChI

InChI=1S/C25H21NO/c27-25(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24(20-10-4-1-5-11-20)21-16-18-26-19-17-21/h1-19,24,27H

InChI Key

BHXOMGBMXBUUAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=NC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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